molecular formula C10H13NO2S B2793904 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one CAS No. 1955519-93-3

1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B2793904
CAS No.: 1955519-93-3
M. Wt: 211.28
InChI Key: PREBUROIKCTTJR-UHFFFAOYSA-N
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Description

1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol This compound is known for its unique structure, which includes a thiolane ring and a hydroxyphenyl group

Preparation Methods

The synthesis of 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-hydroxyaniline with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the hydroxy group can participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:

    1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with the hydroxy group in the para position.

    1-[(3-Methoxyphenyl)imino]-1lambda6-thiolan-1-one: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and applications.

    1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-oxide: An oxidized form with different chemical properties.

Properties

IUPAC Name

3-[(1-oxothiolan-1-ylidene)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10-5-3-4-9(8-10)11-14(13)6-1-2-7-14/h3-5,8,12H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBUROIKCTTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NC2=CC(=CC=C2)O)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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